3-amino-3-(4-iodophenyl)propanoic Acid
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Overview
Description
3-amino-3-(4-iodophenyl)propanoic acid, also known as 4-iodo-L-phenylalanine, is an unnatural amino acid derivative. It is characterized by the presence of an iodine atom on the phenyl ring, which significantly alters its chemical properties compared to natural amino acids. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and protein engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where L-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield 4-iodo-L-phenylalanine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Major Products
Substitution: Products include various substituted phenylalanine derivatives.
Oxidation: Products include iodinated quinones.
Reduction: Products include deiodinated phenylalanine.
Scientific Research Applications
3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:
Protein Engineering: It is used to introduce iodine atoms into proteins, allowing for structural studies using techniques like X-ray crystallography.
Medicinal Chemistry: The compound is explored for its potential in drug design, particularly in targeting specific enzymes or receptors.
Radiolabeling: It is used in radiolabeling studies for imaging and diagnostic purposes, especially in cancer research.
Mechanism of Action
The mechanism of action of 3-amino-3-(4-iodophenyl)propanoic acid involves its incorporation into proteins or peptides, where the iodine atom can interact with various molecular targets. The presence of iodine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-L-phenylalanine
- 4-Bromo-L-phenylalanine
- 3-Iodo-L-tyrosine
Uniqueness
Compared to its analogs, 3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring heavy atom labeling, such as X-ray crystallography and radiolabeling studies .
Properties
IUPAC Name |
3-amino-3-(4-iodophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSNHXBESGDQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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